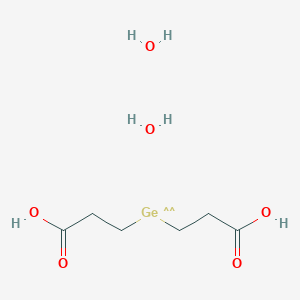
3,3'-(lambda~2~-Germanediyl)dipropanoic acid--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2): 3,3’-(Dihydroxygermanediyl)bispropionic acid , is an organogermanium compound. This compound is characterized by the presence of germanium atoms bonded to propanoic acid groups, with water molecules associated in a 1:2 ratio.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) typically involves the reaction of germanium tetrachloride with propanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium precursor. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using germanium dioxide as a starting material. The germanium dioxide is first reduced to germanium tetrachloride, which is then reacted with propanoic acid derivatives. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the germanium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the germanium center to lower oxidation states.
Substitution: The propanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted germanium propanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds. It serves as a building block for the development of new materials with unique properties .
Biology: In biological research, organogermanium compounds are studied for their potential therapeutic effects, including anti-inflammatory and immunomodulatory activities .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including semiconductors and optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The germanium center can coordinate with various biomolecules, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other macromolecules, thereby altering their function .
Comparación Con Compuestos Similares
- 3,3’-(2,2-Propanediyldisulfanediyl)dipropanoic acid
- 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
Comparison: Compared to similar compounds, 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) exhibits unique properties due to the presence of germanium. This element imparts distinct electronic and structural characteristics, making the compound valuable for specific applications in materials science and medicinal chemistry. The presence of water molecules in the compound’s structure also influences its solubility and reactivity, distinguishing it from other organogermanium compounds .
Propiedades
Número CAS |
189192-69-6 |
|---|---|
Fórmula molecular |
C6H14GeO6 |
Peso molecular |
254.80 g/mol |
InChI |
InChI=1S/C6H10GeO4.2H2O/c8-5(9)1-3-7-4-2-6(10)11;;/h1-4H2,(H,8,9)(H,10,11);2*1H2 |
Clave InChI |
ZNCGMYDOTMZWDH-UHFFFAOYSA-N |
SMILES canónico |
C(C[Ge]CCC(=O)O)C(=O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


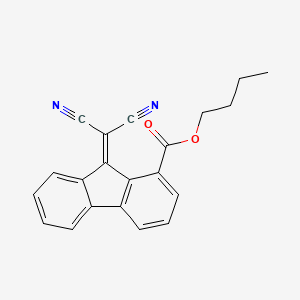
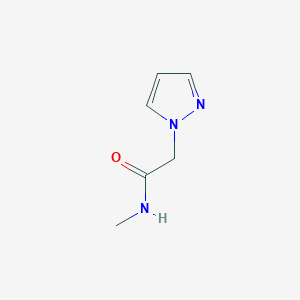
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
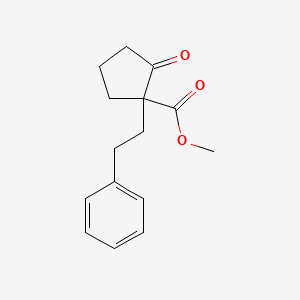

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
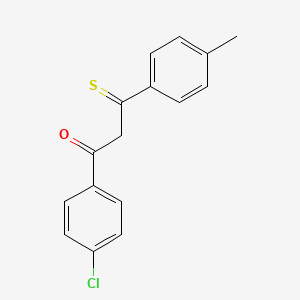
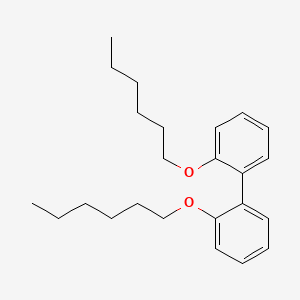
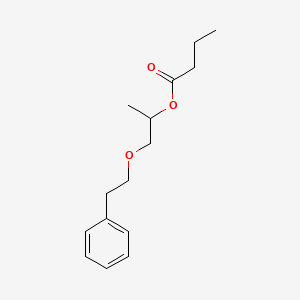

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
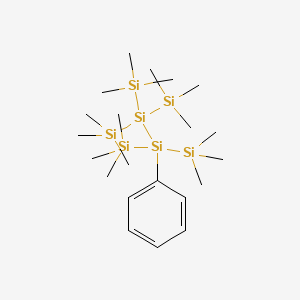
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
